molecular formula C11H20N2O4 B12442211 Tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate

Tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate

Cat. No.: B12442211
M. Wt: 244.29 g/mol
InChI Key: AYNAJTJLWNLXBC-MRVPVSSYSA-N
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Description

Tert-butyl ®-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate is a chemical compound that features a tert-butyl group, an azetidine ring, and a methoxy(methyl)carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methoxy(methyl)carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the methoxy(methyl)carbamoyl moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl ®-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ®-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
  • Tert-butyl ®-2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl ®-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with pyrrolidine or piperidine rings. The presence of the tert-butyl group also enhances its stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-6-8(13)9(14)12(4)16-5/h8H,6-7H2,1-5H3/t8-/m1/s1

InChI Key

AYNAJTJLWNLXBC-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)N(C)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)N(C)OC

Origin of Product

United States

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